Methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate
Description
Methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate is a bicyclic organic compound featuring a pyrrolidine ring substituted with a 4-chlorophenyl group at the 4-position and a methyl ester at the 3-position. The 2-oxo (lactam) group introduces rigidity to the pyrrolidine ring, influencing its conformational preferences and intermolecular interactions. Its physicochemical properties, such as solubility, melting point, and hydrogen-bonding capacity, are influenced by the electron-withdrawing 4-chlorophenyl substituent and the ester functionality.
Properties
Molecular Formula |
C12H12ClNO3 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H12ClNO3/c1-17-12(16)10-9(6-14-11(10)15)7-2-4-8(13)5-3-7/h2-5,9-10H,6H2,1H3,(H,14,15) |
InChI Key |
ZDKJGQQTDDIJEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CNC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Chlorobenzaldehyde with Pyrrolidine Derivatives
The most widely reported method involves the cyclocondensation of 4-chlorobenzaldehyde with pyrrolidine precursors. Key steps include:
-
Reagents : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as bases, tetrahydrofuran (THF) or dimethylformamide (DMF) as solvents .
-
Mechanism : The reaction proceeds via nucleophilic addition of the pyrrolidine enolate to 4-chlorobenzaldehyde, followed by intramolecular cyclization to form the pyrrolidine ring.
-
Optimization : Elevated temperatures (80–100°C) and anhydrous conditions are critical for achieving yields of 62–85% .
Example Protocol
-
Dissolve 4-chlorobenzaldehyde (10 mmol) and methyl 3-aminocrotonate (10 mmol) in THF.
-
Add NaH (12 mmol) gradually under nitrogen atmosphere.
-
Reflux at 80°C for 12 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate 3:1).
Catalytic Hydrogenation of Nitro Intermediates
A high-yielding route involves hydrogenating nitro intermediates using transition metal catalysts:
-
Substrate : Dimethyl (R)-2-(1-(4-chlorophenyl)-2-nitroethyl)malonate .
-
Conditions : Hydrogen gas (0.5 MPa) in methanol with a nickel catalyst at 35°C .
-
Yield : 85% after 8 hours, with stereochemical retention confirmed by NMR .
Key Data
| Parameter | Value |
|---|---|
| Catalyst | Nickel (5% w/w) |
| Solvent | Methanol |
| Temperature | 35°C |
| Reaction Time | 8 hours |
| Stereoselectivity | >99% enantiomeric excess |
C-H Activation-Arylation Strategies
Recent advances employ palladium-catalyzed C-H activation to introduce the 4-chlorophenyl group:
-
Substrate : Methyl 2-oxopyrrolidine-3-carboxylate derivatives .
-
Conditions : Microwave irradiation at 120°C for 2 hours in DMF .
Performance Metrics
Continuous Flow Synthesis for Industrial Scaling
Continuous flow methods enhance reproducibility and safety:
-
Setup : Tubular reactor (PTFE, 0.58 mm inner diameter) with dual syringe pumps .
-
Parameters :
-
Advantages : 15% higher yield compared to batch processes and reduced byproduct formation .
Epimerization and Purification Techniques
Post-synthetic modifications ensure stereochemical purity:
-
Epimerization : Treat crude product with NaOH in ethanol to invert configurations at C3 and C4 .
-
Purification : Recrystallization from methanol/water (yield: 72%) or chromatography using silica gel .
Comparative Table of Methods
| Method | Yield | Scalability | Stereocontrol | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 62–85% | Moderate | Moderate | High |
| Catalytic Hydrogenation | 85% | High | High | Moderate |
| C-H Activation | 36–48% | Low | Low | Low |
| Continuous Flow | 75–90% | High | High | High |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues: Positional Isomerism and Ring Systems
A closely related compound, methyl 4-(2-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (), differs in two key aspects:
Chlorophenyl Substitution: The chlorophenyl group is at the 2-position instead of the 4-position. This positional isomerism alters steric and electronic effects.
Table 1: Key Structural Differences
Conformational Analysis: Ring Puckering and Hydrogen Bonding
The pyrrolidine ring in the target compound exhibits puckering, a common feature in five-membered rings. Cremer and Pople’s puckering parameters () can quantify this distortion. For example, the 4-chlorophenyl group likely induces asymmetry in the ring, favoring a twist or envelope conformation. In contrast, the indeno-pyridine analogue’s fused aromatic system enforces planarity, reducing conformational flexibility .
Hydrogen-bonding patterns further differentiate these compounds. The 2-oxo group in the target compound can act as both a hydrogen-bond acceptor (via the carbonyl oxygen) and donor (via the NH group in tautomeric forms). Bernstein et al. () highlight that such motifs often form R₂²(8) graph sets in crystals. The indeno-pyridine analogue’s 5-oxo group may participate in similar interactions, but the fused aromatic system could limit accessibility for hydrogen bonding .
Crystallographic and Computational Insights
Crystallographic tools like SHELX () and Mercury CSD () enable detailed comparisons of packing motifs. For instance:
- The target compound’s 4-chlorophenyl group may engage in halogen bonding (C–Cl⋯O interactions), whereas the 2-chlorophenyl analogue might exhibit Cl⋯Cl contacts due to closer proximity of chlorine atoms.
- Mercury CSD’s packing similarity analysis () could reveal differences in layer stacking or void spaces, influenced by the chlorophenyl position and ring puckering .
Table 2: Hypothetical Packing Properties
| Property | Target Compound | Analogue () |
|---|---|---|
| Dominant Interactions | C–Cl⋯O, N–H⋯O | Cl⋯Cl, π-π stacking |
| Predicted Solubility | Moderate (polar interactions) | Low (aromatic stacking dominance) |
Biological Activity
Methyl 4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and research findings.
Chemical Structure and Synthesis
This compound features a pyrrolidine ring substituted with a chlorophenyl group and a carboxylate moiety. Its molecular formula is with a molecular weight of approximately 293.75 g/mol. The synthesis typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functional group modifications.
Anticancer Properties
Research has demonstrated that various derivatives of pyrrolidine compounds exhibit notable anticancer activity. In particular, studies have shown that compounds bearing a 4-chlorophenyl substitution enhance anticancer effects against specific cancer cell lines, such as A549 (human lung adenocarcinoma) cells.
Case Study Findings:
- Compound Activity: In vitro studies indicated that this compound reduced A549 cell viability significantly compared to control groups.
- Mechanism: The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of apoptosis-related proteins.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Its derivatives have shown activity against multidrug-resistant strains of bacteria.
Research Highlights:
- Target Pathogens: The compound has been tested against Staphylococcus aureus strains, including those resistant to linezolid.
- Efficacy: Preliminary results indicate that certain derivatives exhibit promising antimicrobial activity, suggesting potential applications in treating resistant infections.
The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, altering cellular processes.
- Receptor Modulation: It may act on receptors associated with cancer proliferation or bacterial resistance mechanisms.
Q & A
Q. Key Factors Affecting Yield/Purity :
- Catalysts : Acidic conditions (HCl) improve cyclization efficiency .
- Temperature : Elevated temperatures (~80–100°C) drive complete conversion but may increase side reactions.
- Solvent Choice : Polar aprotic solvents reduce byproduct formation .
Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identifies hydrogen/carbon environments, confirming substituent positions (e.g., 4-chlorophenyl integration, ester carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion) .
- X-ray Crystallography :
Advanced Consideration : Validation tools like PLATON (from ) check for structural errors, ensuring data reliability .
What biological activities have been reported for derivatives of this compound, and what experimental models are used to assess its efficacy?
Advanced Research Question
While direct studies on this compound are limited, structurally related pyrrolidine derivatives exhibit:
- Antimicrobial Activity : Tested via agar diffusion assays against bacterial/fungal strains (e.g., E. coli, C. albicans) .
- Enzyme Inhibition : Prolyl-hydroxylase inhibitors (e.g., HIF-PH inhibitors) are evaluated using enzymatic assays and cell-based hypoxia models .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure cytotoxicity .
Methodological Note : Dose-response curves and IC₅₀ calculations standardize activity comparisons.
How does the three-dimensional conformation of the pyrrolidine ring influence the compound's chemical and biological properties?
Advanced Research Question
- Ring Puckering Analysis : Cremer-Pople parameters quantify non-planarity, affecting steric interactions and binding affinity .
- Intermolecular Interactions : X-ray studies reveal hydrogen bonds between the carbonyl group and adjacent molecules, influencing solubility and crystal stability .
- Biological Relevance : Envelope or twist conformations may enhance binding to enzymatic pockets (e.g., prolyl-hydroxylases) .
Example : A flattened ring increases planarity, potentially improving π-π stacking with aromatic residues in target proteins.
What strategies resolve contradictions in reported data on reactivity or bioactivity across studies?
Advanced Research Question
- Cross-Validation : Replicate experiments using standardized protocols (e.g., identical solvent systems, purity thresholds) .
- Meta-Analysis : Compare data across publications to identify trends (e.g., correlation between substituent electronegativity and reaction rates).
- Advanced Analytics :
- HPLC-PDA : Quantifies purity and identifies degradation products .
- DSC/TGA : Assess thermal stability to rule out decomposition during bioassays .
Case Study : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or compound purity .
How can computational modeling enhance the design of derivatives with improved pharmacological properties?
Advanced Research Question
Advanced Research Question
- Racemization Risk : High temperatures or prolonged reaction times may epimerize chiral centers. Mitigation: Use low-temperature conditions (-20°C) and chiral catalysts .
- Purification : Chromatography is impractical for large batches; fractional crystallization optimizes yield .
Case Study : Ethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS: 171054-81-2) scaled via continuous flow reactors to enhance stereocontrol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
